molecular formula C18H18ClN3O2 B15356117 N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B15356117
M. Wt: 343.8 g/mol
InChI Key: DGSRMLCKRMCTDX-UHFFFAOYSA-N
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Description

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a tetrahydrocarbazole core substituted with a chloro group at position 6 and linked to a 3,5-dimethyl-1,2-oxazole-4-carboxamide moiety. The carbazole system provides a rigid, aromatic framework, while the oxazole-carboxamide group introduces hydrogen-bonding capabilities and steric bulk.

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H18ClN3O2/c1-9-16(10(2)24-22-9)18(23)21-15-5-3-4-12-13-8-11(19)6-7-14(13)20-17(12)15/h6-8,15,20H,3-5H2,1-2H3,(H,21,23)

InChI Key

DGSRMLCKRMCTDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences

  • Core Heterocycle: The target compound’s tetrahydrocarbazole is a fused bicyclic system, whereas pyrazole derivatives (e.g., 3a) feature monocyclic pyrazole rings. The carbazole’s extended π-system may enhance binding to hydrophobic pockets in biological targets compared to pyrazoles.
  • Substituents : Both classes incorporate chloro and methyl groups, but the target compound’s chloro substituent is positioned on the carbazole, whereas pyrazole derivatives (e.g., 3b , 3e ) place chlorines on aryl rings. This positional variance could influence electronic effects and steric interactions .

Spectroscopic Data

  • NMR : Pyrazole derivatives show aromatic proton shifts at δ 7.21–8.12 ppm (e.g., 3a ), while the target compound’s carbazole protons may resonate upfield due to ring current effects. The oxazole’s methyl groups (δ ~2.66 ppm in 3a ) align with typical shifts for alkyl substituents in heterocycles.
  • Mass Spectrometry : Pyrazole derivatives exhibit [M+H]+ peaks at 403–437 m/z , whereas the target compound’s higher molecular weight (estimated ~400–450 Da) would result in a distinct mass signature.

Comparison with Benzoxazole-Triazole Hybrids

describes 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) , a hybrid structure with a benzoxazole and triazole-thione system:

Functional Group Analysis

  • Benzoxazole vs. Carbazole : Benzoxazole’s oxygen atom introduces polarity, whereas the carbazole’s nitrogen may participate in π-π stacking or hydrogen bonding.
  • Triazole-Thione vs.

Comparison with GPCR-Targeting Benzazepines

references SKF compounds (e.g., SKF 83959 ), benzazepines acting as dopamine receptor ligands. Although structurally distinct, these compounds share pharmacological relevance:

Pharmacophore Overlap

  • Both classes feature chloro substituents and aromatic systems. The target compound’s carbazole may mimic SKF’s benzazepine core in receptor binding, albeit with differing conformational flexibility .

Comparative Data Table

Property/Feature Target Compound Pyrazole-Carboxamide (3a) Benzoxazole-Triazole (6h)
Core Structure Tetrahydrocarbazole + oxazole Pyrazole Benzoxazole + triazole-thione
Key Substituents 6-Cl, 3,5-dimethyl 5-Cl, 3-methyl, aryl groups 4-Cl, 3-methylphenyl, thione
Melting Point Not reported 133–135°C Not reported
NMR Shifts δ ~2.6 ppm (CH3), aromatic upfield δ 7.43–8.12 (Ar-H), 2.66 (CH3) δ 7.26 (Ar-H), 2.59 (CH3)
Functional Groups Carboxamide Carboxamide Thione, triazole

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